molecular formula C9H14Cl2N2O2 B594227 Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride CAS No. 1245782-70-0

Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride

Cat. No.: B594227
CAS No.: 1245782-70-0
M. Wt: 253.123
InChI Key: AOMVMLUKRQWUNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2O2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of an ethyl ester group, an amino group, and a pyridine ring, which contribute to its reactivity and versatility in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride typically involves the reaction of ethyl 2-bromoacetate with 4-aminopyridine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the amino and ester groups allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride can be compared with other similar compounds such as:

    Methyl 2-amino-2-(4-pyridinyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-amino-2-(3-pyridinyl)acetate: Similar structure but with the amino group attached to the 3-position of the pyridine ring.

    Ethyl 2-amino-2-(4-pyridinyl)propanoate: Similar structure but with a propanoate group instead of an acetate group.

The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical and biochemical reactions.

Properties

IUPAC Name

ethyl 2-amino-2-pyridin-4-ylacetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-2-13-9(12)8(10)7-3-5-11-6-4-7;;/h3-6,8H,2,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMVMLUKRQWUNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=NC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.